Naphtho[2,3-c]furan
CAS No.: 268-51-9
Cat. No.: VC19759588
Molecular Formula: C12H8O
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 268-51-9 |
|---|---|
| Molecular Formula | C12H8O |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | benzo[f][2]benzofuran |
| Standard InChI | InChI=1S/C12H8O/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-8H |
| Standard InChI Key | JAEQZGPBXPNVKU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC3=COC=C3C=C2C=C1 |
Introduction
Chemical Structure and Isomerism
Naphtho[2,3-c]furan belongs to the broader family of naphthofurans, which are bicyclic systems combining a naphthalene moiety with a furan ring. The [2,3-c] notation specifies the fusion pattern: the furan ring is annulated to the naphthalene at the 2nd and 3rd positions of the naphthalene and the "c" face of the furan (Figure 1). This arrangement distinguishes it from isomeric forms such as naphtho[2,3-b]furan, where the fusion occurs at alternate positions .
The molecular formula of the parent compound, naphtho[2,3-c]furan, is , with a planar structure that facilitates π-π stacking interactions. Substitution patterns at the 1-, 3-, 4-, 6-, or 9-positions modulate electronic properties, solubility, and reactivity. For example, 3H-naphtho[2,3-c]furan-1-one introduces a ketone group at position 1, altering conjugation and hydrogen-bonding capacity .
Synthesis Methods
Cyclocondensation of Arylpropiolic Acids
A seminal approach to naphtho[2,3-c]furan-1,3-dione derivatives involves the reaction of arylpropiolic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of N-methylmorpholine (NMM) at room temperature . This method proceeds via in situ formation of an activated arylpropiolate intermediate, followed by cyclization to yield the fused furan-dione system (Scheme 1). Spectroscopic studies indicate that the rate-determining step is the formation of the propiolate ester, with reaction completion achieved within 12–24 hours. Yields typically range from 65% to 85%, depending on the electron-withdrawing or donating substituents on the aryl group.
Table 1: Representative Naphtho[2,3-c]furan-1,3-dione Derivatives Synthesized via Cyclocondensation
| Derivative | R-Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3a | Phenyl | 75 | 244–247 |
| 3b | 4-Formylphenyl | 64 | 188–191 |
| 3f | 4-Bromophenyl | 72 | 207–209 |
Alternative Routes and Catalytic Strategies
While palladium-catalyzed reverse hydrogenolysis has been employed for naphtho[2,3-b]furan-4,9-diones , analogous methods for the [2,3-c] isomer remain less explored. Recent work highlights the potential of visible-light-mediated [3+2] cycloadditions for related furan systems, though regioselectivity challenges persist . Future efforts may adapt photoredox catalysis or transition-metal-mediated C–H activation to access [2,3-c]-fused derivatives.
Key Derivatives and Functionalization
3H-Naphtho[2,3-c]furan-1-one
This derivative () features a ketone group at position 1, as confirmed by NMR ( 7.12 ppm, singlet) and NMR ( 180.8 ppm, carbonyl) . The compound exhibits a planar geometry, with a monoisotopic mass of 184.0524 Da and a ChemSpider ID of 3489907. Its solid-state structure, determined via X-ray diffraction, reveals intermolecular hydrogen bonding between the ketone oxygen and adjacent aromatic protons.
Trimethyl-Substituted Derivatives
4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan () exemplifies alkyl-substituted variants . With a density of 1.1 g/cm³ and a boiling point of 366.2°C, this derivative demonstrates enhanced lipophilicity () compared to the parent compound. The methyl groups at positions 4, 6, and 9 sterically shield the furan oxygen, reducing susceptibility to electrophilic attack.
Acetate and Carboxylic Acid Derivatives
Naphtho[2,3-c]furan-3-yl acetate and its 9-halo (bromo, nitro, iodo) analogues exhibit pronounced solvatochromism, shifting absorption maxima in response to solvent polarity . For instance, 9-nitronaphtho[2,3-c]furan-3-yl acetate ( 342 nm in hexane vs. 365 nm in methanol) serves as a microenvironmental probe in surfactant studies.
Physicochemical Properties
Table 2: Comparative Physicochemical Data for Naphtho[2,3-c]furan Derivatives
The electronic spectra of these derivatives are sensitive to substituent effects. Electron-withdrawing groups (e.g., nitro, bromo) bathochromically shift absorption bands due to extended conjugation, while alkyl groups induce hypsochromic shifts via steric inhibition of resonance .
Applications and Functional Relevance
Surfactant Interaction Studies
Naphtho[2,3-c]furan-3-yl acetates function as solvatochromic probes for determining the critical micelle concentration (cmc) of surfactants like cetyltrimethylammonium bromide (CTAB) . UV-vis spectroscopy reveals a linear correlation between absorption maxima and CTAB concentration, with cmc values ranging from 0.807 mM to 1.29 mM. These compounds exhibit higher sensitivity than traditional dyes (e.g., pyrene), enabling precise micellization analysis.
Recent Advances and Research Directions
A 2024 study synthesized naphtho[2,3-c]furan-based carboxylates and acetates, characterizing their interactions with CTAB via fluorescence quenching and time-resolved spectroscopy . These derivatives exhibit aggregation-induced emission (AIE) properties, with quantum yields increasing from 0.12 in aqueous solution to 0.45 in micellar media. Such behavior positions them as promising candidates for bioimaging or optoelectronic materials.
Future research should prioritize:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral naphtho[2,3-c]furan derivatives.
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Polymer Integration: Incorporating furan motifs into conjugated polymers for organic photovoltaics.
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Targeted Drug Delivery: Functionalizing derivatives with bioreducible linkers for site-specific therapeutic release.
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